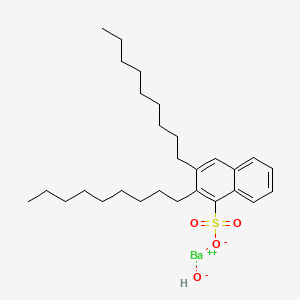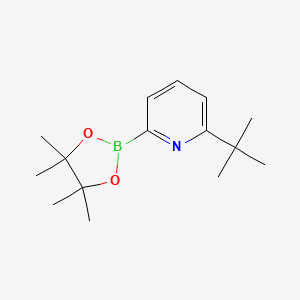![molecular formula C4H5N5O2 B594868 [1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- CAS No. 131357-58-9](/img/structure/B594868.png)
[1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- is a heterocyclic compound with a unique structure that includes both oxadiazole and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a nitrile oxide, leading to the formation of the oxadiazole ring, followed by further cyclization to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals and therapeutic agents .
Medicine
In medicine, research is focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The compound’s unique structure allows it to interact with various biological pathways, making it a promising candidate for drug development .
Industry
In the industrial sector, [1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, including signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms.
Pyrazine derivatives: Compounds with similar pyrazine rings but different substituents.
Nitroso compounds: Compounds with nitroso groups attached to different heterocyclic rings.
Uniqueness
The uniqueness of [1,2,5]Oxadiazolo[3,4-b]pyrazine, 1,4,5,6-tetrahydro-4-nitroso- lies in its combination of the oxadiazole and pyrazine rings, along with the presence of the nitroso group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
131357-58-9 |
|---|---|
Molekularformel |
C4H5N5O2 |
Molekulargewicht |
155.117 |
IUPAC-Name |
4-nitroso-5,6-dihydro-1H-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C4H5N5O2/c10-8-9-2-1-5-3-4(9)7-11-6-3/h1-2H2,(H,5,6) |
InChI-Schlüssel |
MZHOLCAGRVWYDG-UHFFFAOYSA-N |
SMILES |
C1CN(C2=NONC2=N1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/new.no-structure.jpg)





![N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride](/img/structure/B594796.png)


![N-(1-{[1-(Methylamino)-2-propanyl]amino}-2-propanyl)acetamide](/img/structure/B594804.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B594805.png)



